molecular formula C13H9Cl2N3 B14559305 6-Chloro-1-(3-chlorophenyl)-1H-benzimidazol-2-amine CAS No. 61656-20-0

6-Chloro-1-(3-chlorophenyl)-1H-benzimidazol-2-amine

Cat. No.: B14559305
CAS No.: 61656-20-0
M. Wt: 278.13 g/mol
InChI Key: CZEOXLUYTGFXBU-UHFFFAOYSA-N
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Description

6-Chloro-1-(3-chlorophenyl)-1H-benzimidazol-2-amine is a chemical compound that belongs to the benzimidazole class Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(3-chlorophenyl)-1H-benzimidazol-2-amine typically involves the reaction of 3-chloroaniline with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(3-chlorophenyl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted benzimidazoles.

Scientific Research Applications

6-Chloro-1-(3-chlorophenyl)-1H-benzimidazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-1-(3-chlorophenyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazol-2-amine: Lacks the chlorine substituents and has different biological activities.

    6-Chloro-1H-benzimidazol-2-amine: Similar structure but lacks the 3-chlorophenyl group.

    1-(3-Chlorophenyl)-1H-benzimidazol-2-amine: Similar structure but lacks the 6-chloro substituent.

Uniqueness

6-Chloro-1-(3-chlorophenyl)-1H-benzimidazol-2-amine is unique due to the presence of both chlorine substituents, which can enhance its biological activity and specificity. The combination of these substituents can lead to unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

61656-20-0

Molecular Formula

C13H9Cl2N3

Molecular Weight

278.13 g/mol

IUPAC Name

6-chloro-1-(3-chlorophenyl)benzimidazol-2-amine

InChI

InChI=1S/C13H9Cl2N3/c14-8-2-1-3-10(6-8)18-12-7-9(15)4-5-11(12)17-13(18)16/h1-7H,(H2,16,17)

InChI Key

CZEOXLUYTGFXBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=CC(=C3)Cl)N=C2N

Origin of Product

United States

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